molecular formula C10H10BrClOS B14063007 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14063007
M. Wt: 293.61 g/mol
InChI Key: OVWKLLPTRPPMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-methyl-3-mercaptophenyl, followed by a Friedel-Crafts acylation to introduce the chloropropanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can disrupt normal cellular functions and lead to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid methyl ester
  • 2-Bromomethyl-1,3-dioxolane
  • Bromoacetaldehyde ethylene acetal

Comparison

1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both a bromomethyl and a mercapto group, which allows it to participate in a wider range of chemical reactions compared to similar compounds.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-sulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-6(12)10(13)7-2-3-8(5-11)9(14)4-7/h2-4,6,14H,5H2,1H3

InChI Key

OVWKLLPTRPPMNB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)CBr)S)Cl

Origin of Product

United States

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